molecular formula C9H16O B2366772 3-(2,2-dimethylpropyl)cyclobutan-1-one CAS No. 570410-18-3

3-(2,2-dimethylpropyl)cyclobutan-1-one

Cat. No.: B2366772
CAS No.: 570410-18-3
M. Wt: 140.226
InChI Key: QEOHWKKNCQPVMC-UHFFFAOYSA-N
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Description

3-(2,2-dimethylpropyl)cyclobutan-1-one is an organic compound belonging to the class of cyclobutanones Cyclobutanones are cyclic ketones with a four-membered ring structure

Scientific Research Applications

3-(2,2-dimethylpropyl)cyclobutan-1-one has several scientific research applications:

Safety and Hazards

Cyclobutanone is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor, and it is harmful if swallowed .

Future Directions

Cyclobutanones, including 3-(2,2-Dimethyl-propyl)cyclobutanone, have potential applications in the synthesis of complex natural products bearing strained cyclobutane subunits . These compounds not only display fascinating architectures but also show potent biological activities . Therefore, the development of new strategies for the construction of cyclobutane rings is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylpropyl)cyclobutan-1-one can be achieved through various methods, including the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. For instance, the reaction between 2,2-dimethylpropene and an appropriate cyclobutanone precursor under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethylpropyl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylpropyl)cyclobutan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-dimethylpropyl)cyclobutan-1-one is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic effects.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)6-7-4-8(10)5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOHWKKNCQPVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570410-18-3
Record name 3-(2,2-dimethylpropyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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